molecular formula C24H22N4O3S B2570711 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 953962-13-5

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2570711
CAS No.: 953962-13-5
M. Wt: 446.53
InChI Key: NAJXLMVFMVYPCP-UHFFFAOYSA-N
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Description

The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic molecule, combining elements of quinoline, thiazole, and pyridazine structures. This combination results in a complex framework potentially useful in various scientific domains, including medicinal chemistry and material sciences.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The preparation of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step synthesis, starting with the formation of the thiazolo[4,5-d]pyridazinone core.

    • Reaction conditions often include the use of specific catalysts and solvents like dichloromethane, ethanol, or dimethyl sulfoxide, under controlled temperatures and pH levels to ensure proper formation and yield of the compound.

  • Industrial Production Methods

    • While detailed industrial production methods for this exact compound are not widely documented, similar compounds often utilize batch processing in chemical reactors. These reactors allow for precise control over temperature, pressure, and mixing, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl and quinoline moieties.

    • Reduction: : Potential reduction sites include the carbonyl groups in the thiazole and pyridazinone rings.

    • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially on the quinoline ring and methoxyphenyl group.

  • Common Reagents and Conditions

    • Reagents like potassium permanganate (KMnO₄) for oxidation, and lithium aluminium hydride (LiAlH₄) for reduction, are commonly used. Solvents like acetonitrile or tetrahydrofuran provide optimal environments for these reactions.

  • Major Products

    • Oxidation may yield quinolone derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted derivatives, depending on the reactants used.

Scientific Research Applications

  • Chemistry

    • The compound is studied for its potential as a building block in synthesizing more complex molecules due to its multifaceted structure.

  • Biology

    • Potential biological activities such as antimicrobial, anticancer, and enzyme inhibition are explored, leveraging the compound’s unique structural features.

  • Medicine

    • Investigated for its potential therapeutic properties, possibly acting as a drug candidate for diseases that require multi-target approaches.

  • Industry

    • Possible applications include material sciences for developing novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

  • Molecular Targets and Pathways

    • While specific molecular targets are under investigation, similar compounds interact with enzymes or receptors by binding to active sites, thereby inhibiting or modulating biological pathways.

Comparison with Similar Compounds

  • Uniqueness

    • The combination of quinoline, thiazole, and pyridazine sets this compound apart, providing a versatile scaffold with potential for diverse modifications.

  • Similar Compounds

    • Compounds such as thiazolopyridazines and quinolinones share structural elements but differ in functionality and applications. The unique methoxyphenyl substitution further differentiates this molecule from its analogs.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-15-25-22-23(32-15)21(17-8-5-10-18(13-17)31-2)26-28(24(22)30)14-20(29)27-12-6-9-16-7-3-4-11-19(16)27/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJXLMVFMVYPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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